molecular formula C21H17F3N2O2 B2901652 (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034445-45-7

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2901652
CAS No.: 2034445-45-7
M. Wt: 386.374
InChI Key: LLOIASADDIGDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.374. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Quinolin-2-yloxy intermediate

    • Reagents: Quinoline, Sodium Hydride, Alkyl Halide

    • Conditions: The quinoline is treated with sodium hydride in anhydrous conditions to generate the quinolin-2-yloxy anion, which then undergoes alkylation with an appropriate alkyl halide to form the quinolin-2-yloxy intermediate.

  • Step 2: Formation of Pyrrolidin-1-yl intermediate

    • Reagents: Pyrrolidine, Benzyl Chloride

    • Conditions: Pyrrolidine is reacted with benzyl chloride to form the pyrrolidin-1-yl intermediate under reflux conditions.

  • Step 3: Coupling reaction

    • Reagents: Quinolin-2-yloxy intermediate, Pyrrolidin-1-yl intermediate

    • Conditions: The two intermediates are coupled using a suitable coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to form (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)methanone.

  • Step 4: Introduction of 3-(Trifluoromethyl)phenyl group

    • Reagents: 3-(Trifluoromethyl)phenylboronic acid, Palladium catalyst

    • Conditions: A Suzuki coupling reaction is carried out between the quinolin-2-yloxy pyrrolidin-1-yl methanone and 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involve large-scale batch reactions with optimization of reaction parameters to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to various oxidation products.

  • Reduction: Reduction reactions can occur, especially at the carbonyl group, converting it to alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can take place at the quinolin-2-yloxy or 3-(trifluoromethyl)phenyl groups.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

  • Reduction Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

  • Substitution Reagents: Halogenated compounds, Nucleophiles like amines or alkoxides

Major Products Formed

  • Oxidation of the pyrrolidine ring can form hydroxylated derivatives.

  • Reduction of the carbonyl group yields alcohol derivatives.

  • Substitution reactions lead to various substituted quinolin-2-yloxy or 3-(trifluoromethyl)phenyl analogs.

Scientific Research Applications

Chemistry

  • Catalysis: Utilized as a ligand in transition metal catalysis for organic transformations.

  • Organic Synthesis: Serves as a precursor or intermediate in the synthesis of more complex molecules.

Biology

  • Molecular Probes: Used in the development of fluorescent probes for biological imaging.

  • Enzyme Inhibitors: Potential application in designing inhibitors for specific enzymes.

Medicine

  • Drug Development: Investigated for its pharmacological properties in developing new therapeutic agents.

  • Diagnostics: Employed in the synthesis of diagnostic agents for medical imaging.

Industry

  • Materials Science: Explored in the development of advanced materials with unique properties.

  • Agriculture: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (Quinolin-2-yloxy)pyrrolidinone derivatives

  • Trifluoromethylbenzamide derivatives

  • Quinolin-2-yloxy-phenylmethanones

Uniqueness

  • The presence of the trifluoromethyl group imparts unique electronic properties, influencing reactivity and biological activity.

  • The combination of quinolin-2-yloxy and pyrrolidin-1-yl groups provides a distinctive structure that may offer specific advantages in binding affinity and selectivity in biological systems.

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone stands out due to its structural complexity and potential versatility in various research and industrial applications. Its synthesis, chemical behavior, and applications make it a compound of significant interest across multiple fields.

Properties

IUPAC Name

(3-quinolin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-3-5-15(12-16)20(27)26-11-10-17(13-26)28-19-9-8-14-4-1-2-7-18(14)25-19/h1-9,12,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIASADDIGDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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